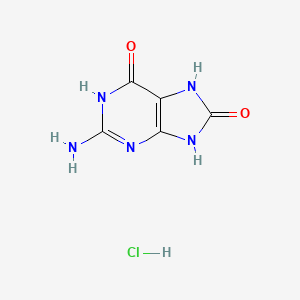
(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) is a deuterated form of Trelnarizine, a compound known for its potential applications in various scientific fields. The “E/Z” notation indicates the presence of geometric isomers, which are compounds with the same molecular formula but different spatial arrangements around a double bond. The “d8” signifies that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride involves several steps, including the introduction of deuterium atoms and the formation of the dihydrochloride salt. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the desired functional groups and achieve the final product. Common reagents used in these reactions include deuterated solvents, catalysts, and specific reactants that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 Dihydrochloride may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired isomeric mixture and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Trelnarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives. Substitution reactions can result in the formation of new compounds with altered functional groups.
Scientific Research Applications
(E/Z)-Trelnarizine-d8 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of (E/Z)-Trelnarizine-d8 Dihydrochloride involves its interaction with specific molecular targets and pathways The presence of deuterium atoms can influence the compound’s behavior, including its binding affinity and metabolic stability The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Trelnarizine: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Other Deuterated Compounds: Compounds like deuterated benzene or deuterated chloroform, which are used in similar research applications.
Uniqueness
(E/Z)-Trelnarizine-d8 Dihydrochloride is unique due to the presence of both E and Z isomers and the incorporation of deuterium atoms. This combination provides distinct advantages in research applications, such as improved NMR spectroscopy signals and enhanced metabolic stability. The compound’s unique properties make it a valuable tool in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
1287285-71-5 |
|---|---|
Molecular Formula |
C28H30F2N2O2 |
Molecular Weight |
472.606 |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2 |
InChI Key |
CELDOXOGIZIYPY-JEPDINIXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Synonyms |
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride; PU 122-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)







![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

